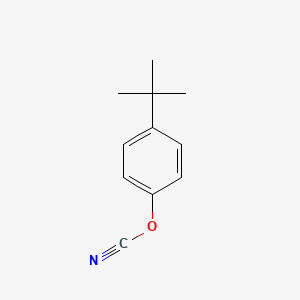

4-tert-Butylphenyl cyanate

Description

Historical Evolution of Aryl Cyanate (B1221674) Ester Synthesis and Early Discoveries

The chemistry of cyanate esters dates back to the mid-20th century, with significant commercialization occurring in the late 1970s. researchgate.net The primary method for synthesizing aryl cyanate esters involves the reaction of phenols with a cyanogen (B1215507) halide, typically in the presence of a tertiary amine to act as an acid scavenger. chempedia.inforesearchgate.net Early research focused on monomers derived from bisphenol A, which were initially used in high-performance circuit boards. polymerinnovationblog.com However, these early resins faced challenges with moisture resistance, which was later improved by blending them with epoxy resins. polymerinnovationblog.com

Over the years, the synthesis has been refined to improve purity and yield, as impurities can significantly affect the polymerization process. chempedia.info The timeline of key discoveries includes the seminal syntheses of cyanates, thiocyanates, and selenocyanates, which laid the groundwork for the development of modern cyanate ester chemistry. acs.orgacs.org

Foundational Principles of Cyanate Ester Reactivity in Organic Chemistry

The key reaction of cyanate esters is a thermally initiated [2+2+2] cyclotrimerization, which forms a stable, highly cross-linked network of triazine rings (polycyanurates). rsc.orgbts.govnii.ac.jp This reaction is what imparts the exceptional thermal stability to the cured material. bts.gov The polymerization process is complex and can be influenced by impurities such as water and residual phenols. rsc.orgresearchgate.net

The mechanism of cyclotrimerization is generally understood to proceed through the formation of an imidocarbonate intermediate from the reaction of a cyanate group with a nucleophile, such as a phenol (B47542). nih.govmdpi.com This is followed by the sequential addition of two more cyanate molecules to form the triazine ring. nih.govmdpi.com While the reaction can occur thermally, catalysts, often transition metal complexes, can be used to lower the curing temperature. wikipedia.org Cyanate esters are also known to react with other functional groups, such as epoxies and bismaleimides, to form copolymers with tailored properties. wikipedia.orgchempedia.info

The Strategic Role of Aryl Substitution in Cyanate Ester Design, with Emphasis on the 4-tert-Butylphenyl Group for Steric and Electronic Modulation

The properties of cyanate ester resins are highly dependent on the structure of the aryl group. researchgate.net Substitution on the aromatic ring allows for the fine-tuning of characteristics such as glass transition temperature, dielectric constant, and moisture absorption. wikipedia.org

The 4-tert-butylphenyl group is a particularly significant substituent due to its unique combination of steric and electronic effects.

Steric Effects: The bulky nature of the tert-butyl group provides considerable steric hindrance. fiveable.meresearchgate.netfiveable.me This steric bulk can influence the packing of polymer chains and restrict the mobility of the network, which can affect the material's physical properties. researchgate.net For instance, the steric hindrance provided by the tert-butyl group can increase the stability of the molecule by protecting it from oxidation. mdpi.com It can also impact the reactivity of adjacent functional groups. researchgate.netfiveable.me

The strategic placement of the 4-tert-butylphenyl group allows for the design of cyanate ester resins with specific performance characteristics, balancing the need for processability with the desired final properties of the cured material.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds and reactions discussed in this article.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-tert-butylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFKTGCPZFNXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621415 | |

| Record name | 4-tert-Butylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-16-7 | |

| Record name | 4-tert-Butylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butylphenyl Cyanate

Optimized Protocols for the Direct Cyanation of 4-tert-Butylphenol (B1678320)

The most established route to 4-tert-butylphenyl cyanate (B1221674) involves the direct reaction of 4-tert-butylphenol with a cyanogen (B1215507) halide. This method, often referred to as the von Braun reaction, relies on the nucleophilicity of the phenoxide ion to displace a halide from the cyanogen source.

Reaction with Cyanogen Halides (e.g., Cyanogen Chloride, Cyanogen Bromide) in the Presence of Bases

The synthesis is typically initiated by converting 4-tert-butylphenol into its more nucleophilic phenoxide salt using a suitable base. The subsequent reaction with a cyanogen halide, such as cyanogen chloride (ClCN) or cyanogen bromide (BrCN), yields the desired cyanate ester.

The general reaction is as follows:

Formation of the phenoxide: 4-tert-butyl-C₆H₄OH + Base → 4-tert-butyl-C₆H₄O⁻ M⁺

Nucleophilic substitution: 4-tert-butyl-C₆H₄O⁻ M⁺ + XCN → 4-tert-butyl-C₆H₄OCN + MX (where X = Cl, Br)

A common procedure involves dissolving the parent phenol (B47542), 4-tert-butylphenol, in an appropriate solvent and treating it with an alkali metal, such as potassium, to form the potassium phenoxide salt. google.com After the formation of the salt is complete, the cyanogen halide is introduced at a controlled temperature, often below 5°C, to manage the exothermic nature of the reaction. google.com Strong bases like sodium hydride (NaH) or alkali metals are effective, as are tertiary amines like triethylamine, which act as a base to generate the phenoxide in situ and also as a scavenger for the resulting hydrogen halide byproduct.

| Parameter | Condition | Purpose |

| Cyanating Agent | Cyanogen Chloride (ClCN), Cyanogen Bromide (BrCN) | Provides the cyanate moiety (-OCN) |

| Base | Alkali Metals (e.g., K), Tertiary Amines (e.g., Triethylamine) | Deprotonates the phenol to form the nucleophilic phenoxide |

| Temperature | Typically low (e.g., < 5°C to 10°C) during XCN addition | To control the exothermic reaction and minimize side products |

Exploration of Solvent Systems and Their Influence on Reaction Efficiency and Product Isolation

The choice of solvent is critical for the success of the cyanation reaction, impacting reactant solubility, reaction rate, and the ease of product isolation. Inert organic solvents are preferred to avoid side reactions with the highly reactive cyanogen halide.

Aprotic Ethers: Tetrahydrofuran (THF) is a frequently used solvent as it effectively dissolves the starting phenol and the intermediate phenoxide salt. google.com Its relatively low boiling point simplifies removal after the reaction is complete.

Halogenated Hydrocarbons: Solvents like dichloromethane (B109758) and carbon tetrachloride can also be employed. google.comgoogle.com They are inert and facilitate easy separation from the aqueous phase during workup.

Aromatic Hydrocarbons: Benzene (B151609), toluene, and xylene are suitable, particularly for reactions run at slightly elevated temperatures. google.com

The solvent's polarity can influence the reaction rate, with more polar solvents generally favoring the Sₙ2-type displacement. However, the primary consideration is often the solubility of the reactants and the ease of separating the final product from inorganic salts (e.g., KCl, NaCl) that precipitate during the reaction. google.com Efficient filtration of these salts is a key step in the purification process.

Investigation of Steric and Electronic Effects of the tert-Butyl Group on Phenol Reactivity

The tert-butyl group at the para-position of the phenol ring significantly influences the reactivity of the molecule through a combination of steric and electronic effects.

Electronic Effect: The tert-butyl group is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the aromatic ring and, more importantly, on the phenolic oxygen atom. This enhanced electron density makes the corresponding phenoxide a stronger nucleophile, which can facilitate the desired attack on the electrophilic carbon of the cyanogen halide.

Steric Effect: While the tert-butyl group is bulky, its placement at the para-position (position 4) means it does not create significant steric hindrance around the hydroxyl group (position 1). researchgate.net This is in contrast to phenols with bulky ortho-substituents (positions 2 and 6), which can sterically shield the oxygen atom and hinder its reactivity. google.com The lack of ortho-substitution in 4-tert-butylphenol allows for unimpeded access to the reactive site, contributing to efficient cyanation. The primary role of the bulky group in this context is to impart specific properties, such as increased solubility in nonpolar matrices and enhanced thermal stability, to the resulting polymer. researchgate.net

Catalytic Approaches to Aryl Cyanate Synthesis

While direct cyanation is effective, modern synthetic efforts have explored transition-metal-catalyzed methods to improve efficiency, mildness of conditions, and functional group tolerance. These methods often involve the formation of a carbon-oxygen or carbon-nitrogen bond through cross-coupling mechanisms.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Cyanate Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net While extensively used for forming C-C and C-N bonds to create aryl nitriles, their application for aryl cyanate (C-O-CN) synthesis is less direct. rsc.orgcolab.ws Research has shown that palladium can catalyze the cross-coupling of aryl chlorides and triflates with sodium cyanate. organic-chemistry.org However, the typical outcome of this reaction is the formation of an aryl isocyanate, which can then be trapped by an amine to produce unsymmetrical ureas. organic-chemistry.org

The proposed catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanate anion to form an aryl palladium isocyanate complex. organic-chemistry.org Reductive elimination from this complex yields the aryl isocyanate. The formation of the aryl cyanate (Ar-O-CN) as the final product from this pathway is not favored. For the synthesis of 4-tert-butylphenyl cyanate, this would require starting with a 4-tert-butylphenyl halide. The challenge remains in controlling the reductive elimination step to favor the C-O bond formation of the cyanate over the rearrangement to the more stable isocyanate.

Nickel-Catalyzed Carbon-Nitrogen Bond Formation in Cyanation Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cyanation reactions. organic-chemistry.orgethz.ch Notably, nickel-catalyzed methods have been developed for the cyanation of phenol derivatives to produce aryl nitriles. ethz.ch One relevant strategy is the deoxycyanation of phenols, which can proceed through cyanurate intermediates. ethz.ch

In a method developed for converting phenols to nitriles, the phenol is first activated. A nickel catalyst, often in combination with a specific ligand, then facilitates the coupling with a cyanide source like zinc cyanide (Zn(CN)₂). ethz.chbohrium.com A plausible mechanism involves the oxidative addition of an activated phenol derivative to a Ni(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to form the C-CN bond of the nitrile. ethz.ch

While the final product in these reactions is typically the aryl nitrile (4-tert-butylbenzonitrile), the involvement of cyanurate-like intermediates suggests that under modified conditions, the reaction could potentially be stopped at the aryl cyanate stage. ethz.ch The key would be to develop a catalytic system that favors the formation and stabilization of the Ar-O-CN linkage over its rearrangement or conversion to the thermodynamically more stable Ar-CN isomer.

| Catalytic System | Starting Material | Typical Product | Relevance to Aryl Cyanate Synthesis |

| Palladium/Biarylphosphine organic-chemistry.org | Aryl Chloride/Triflate | Aryl Isocyanate / Urea | Aryl cyanate is a potential, but unstable, intermediate. organic-chemistry.org |

| Nickel/dppf/DMAP organic-chemistry.org | Aryl Chloride | Aryl Nitrile | Demonstrates C-CN bond formation from aryl halides. organic-chemistry.org |

| Nickel/dcype ethz.ch | Aryl Thioether | Aryl Nitrile | Shows C-S activation as a route to C-CN bonds. ethz.ch |

| Nickel (Deoxycyanation) ethz.ch | Activated Phenol | Aryl Nitrile | Proceeds via intermediates related to cyanurates, suggesting potential for aryl cyanate synthesis. ethz.ch |

Novel Catalytic Systems for Enhanced Selectivity and Yield

The conventional synthesis of aryl cyanates, including this compound, involves the reaction of a phenol with a cyanogen halide (like cyanogen bromide) in the presence of a stoichiometric amount of a base, such as triethylamine. While effective, this method can present challenges in product purification and yield optimization. Advanced methodologies have focused on catalytic systems that improve reaction performance.

Phase-Transfer Catalysis (PTC) has emerged as a significant improvement for this class of reactions. researchgate.netnih.gov PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the cyanogen halide. This technique enhances reaction rates and can lead to higher yields and purity by minimizing side reactions. researchgate.net The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the phenoxide, rendering it soluble in the organic solvent where the reaction occurs. researchgate.netnist.gov

Key elements of a PTC system for cyanate ester synthesis include:

The Catalyst: Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) are commonly employed. nist.gov The structure of the catalyst, particularly the steric hindrance and lipophilicity of the alkyl groups, can be tuned to optimize performance. acs.org

The Solvent System: Biphasic systems, such as toluene-water or chloroform-water, are often used. nih.govacs.org The choice of organic solvent is critical for both substrate solubility and catalyst efficiency.

The Base: A solid base like potassium carbonate can be used instead of an aqueous solution, creating a solid-liquid PTC system which can simplify work-up procedures. acs.org

While direct transition-metal catalysis for the synthesis of aryl cyanates from phenols is not widely established, related research into the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate to form aryl isocyanates (structural isomers of cyanates) showcases novel C–O bond-forming strategies with cyanate-derived nucleophiles. nih.gov This approach demonstrates the potential for developing new catalytic cycles for the direct synthesis of aryl cyanates under mild conditions. nih.gov

| Catalyst Type | Typical Catalyst | Solvent System | Key Advantage | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | Increases reaction rate and yield by facilitating inter-phase anion transfer. | nist.govacs.org |

| Quinine-derived Catalyst | Bifunctional Quinine Derivatives | Toluene | Enables asymmetric synthesis for chiral cyanates and related compounds. | acs.org |

| Phosphonium Salt | Tetraarylphosphonium Salts | Chlorobenzene | High thermal stability, suitable for reactions requiring elevated temperatures. | rsc.org |

Thermolytic and Rearrangement-Based Synthetic Pathways

Beyond the standard reaction of phenols with cyanogen halides, alternative pathways involving thermal decomposition and molecular rearrangement have been explored for the synthesis of aryl cyanates.

A notable, though less common, method is the thermolysis of 5-aryloxy-1,2,3,4-thiatriazoles. This reaction serves as a direct synthetic route to aryl cyanates through a rearrangement mechanism. The 5-(4-tert-butylphenoxy)-1,2,3,4-thiatriazole precursor, when heated, undergoes decomposition by extruding molecular nitrogen and elemental sulfur, resulting in the formation of this compound. This pathway avoids the use of toxic cyanogen halides but is often limited by the accessibility and stability of the thiatriazole starting material. researchgate.net

It is also critical to distinguish synthetic pathways to aryl cyanates from rearrangements of aryl cyanates. Aryl cyanates themselves are precursors in various molecular rearrangements. For instance, the researchgate.netresearchgate.net-sigmatropic rearrangement is a well-documented reaction for allyl cyanates, which rearrange readily to form allyl isocyanates. researchgate.netrsc.orgacs.org This specific transformation is a powerful tool for stereoselectively forming C-N bonds but is not a synthetic route to stable aryl cyanates like this compound, which lack the required allylic structure. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of cyanate esters to reduce environmental impact and improve safety. These approaches focus on the use of less hazardous solvents, renewable starting materials, and more efficient catalytic processes.

The implementation of Phase-Transfer Catalysis (PTC), as discussed previously, aligns with green chemistry goals. By increasing reaction efficiency, PTC can reduce energy consumption and the required amount of solvents and reagents, leading to less waste. researchgate.net The use of water as a solvent in biphasic PTC systems is a key green feature. researchgate.net

A primary focus of green synthetic strategies is the replacement of conventional, hazardous organic solvents with more environmentally benign alternatives. Traditional solvents like chloroform (B151607) and carbon tetrachloride are being substituted with greener options. whiterose.ac.uk

| Green Chemistry Principle | Application in Cyanate Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents | Replacing halogenated solvents with less toxic alternatives. | Use of toluene, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or glymes instead of chloroform. | whiterose.ac.uknih.gov |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Using phase-transfer catalysts to increase yield and minimize side products. | researchgate.netnih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Thermolysis of thiatriazoles, where byproducts are simple molecules (N2, S). | researchgate.net |

| Use of Renewable Feedstocks | Synthesizing the phenol precursor from bio-based sources. | While not directly commercial for 4-tert-butylphenol, research on creating phenols from lignin (B12514952) is ongoing. | researchgate.net |

| Energy Efficiency | Running reactions at lower temperatures or for shorter durations. | PTC can enable the use of milder reaction conditions compared to uncatalyzed reactions. | acs.org |

The synthesis of the 4-tert-butylphenol precursor itself can be optimized for greener outcomes. Industrial processes are moving towards using solid acid catalysts, such as ion-exchange resins, which are recyclable and avoid the use of corrosive liquid acids like sulfuric acid. echemi.comgoogle.com Furthermore, research into bio-based solvents like Cyrene™ (derived from cellulose) offers future possibilities for significantly reducing the environmental footprint of synthesizing specialty chemicals like this compound. researchgate.net

Mechanistic Insights into the Reactivity of 4 Tert Butylphenyl Cyanate

Elucidating the Mechanism of Nucleophilic Addition Reactions

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction pathway for cyanate (B1221674) esters. slideshare.net The carbon atom of the cyanate group is electrophilic and is attacked by electron-rich species, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This process is central to the compound's utility in synthesis and materials science.

The reaction of 4-tert-butylphenyl cyanate with hydroxyl-containing compounds such as alcohols and phenols proceeds via a nucleophilic addition mechanism to form N-aryl imidocarbonates. The mechanism is initiated by the attack of the lone pair of electrons from the hydroxyl oxygen onto the electrophilic carbon of the cyanate group.

The general pathway can be summarized as:

Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the cyanate carbon.

Intermediate Formation: A transient, unstable imidocarbonate adduct is formed.

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom, yielding the final product or an intermediate for further reactions like cyclotrimerization.

The following table details the products resulting from the reaction of aryl cyanates with various hydroxyl-functionalized compounds.

Product Formation from Aryl Cyanate and Hydroxyl Compounds| Reactant A (Aryl Cyanate) | Reactant B (Hydroxyl Compound) | Product Class |

|---|---|---|

| This compound | Phenol (B47542) | Aryl Imidocarbonate |

| This compound | Ethanol (B145695) | Alkyl Imidocarbonate |

Mechanistic Studies of Reactions with Amines and Thiols

Amines and thiols, being potent nucleophiles, readily react with this compound. acs.org The mechanism is analogous to that observed with hydroxyl compounds but involves the nitrogen or sulfur atom as the nucleophilic center.

Reaction with Amines: Primary and secondary amines attack the cyanate carbon to form N,N'-disubstituted or N,N',N'-trisubstituted isoureas. The reaction is typically rapid and proceeds through a direct nucleophilic addition pathway. The high nucleophilicity of amines often allows this reaction to occur without a catalyst. The resulting isourea linkage is a key structural motif in various applications. Studies have shown that aliphatic primary and secondary amines can react readily, sometimes leading to adduct formation. researchgate.net

Reaction with Thiols: Thiols react in a similar fashion to yield isothioureas. The sulfur atom attacks the cyanate carbon, leading to the formation of a C-S bond. The reaction can be catalyzed by bases, which deprotonate the thiol to form the more nucleophilic thiolate anion (RS⁻), significantly accelerating the rate of addition. acs.org

This table summarizes the outcomes of nucleophilic addition of amines and thiols to aryl cyanates.

Products from Reactions with Amines and Thiols| Reactant A (Aryl Cyanate) | Reactant B (Nucleophile) | Product Class |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N,N'-disubstituted Isourea |

| This compound | Secondary Amine (R₂NH) | N,N',N'-trisubstituted Isourea |

Investigation of Organometallic Reagent Interactions with the Cyanate Moiety

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that can react with the cyanate group. saskoer.ca These reactions provide a pathway for the formation of new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbon of the cyanate.

The reaction proceeds as follows:

Nucleophilic Addition: The organometallic reagent adds across the C≡N bond. This step is similar to the addition to nitriles.

Intermediate Formation: A metalated imine intermediate is formed.

Hydrolysis (Workup): Subsequent aqueous workup hydrolyzes the imine intermediate to yield a ketone.

This transformation effectively converts the cyanate ester into a ketone, with the R-group from the organometallic reagent and the aryl group from the cyanate ester flanking the carbonyl group. The reactivity can be influenced by the nature of the metal and the steric hindrance of the reagents. georgiasouthern.eduresearchgate.net

Advanced Studies of Cycloaddition Chemistry

The carbon-nitrogen triple bond of this compound can act as a dipolarophile in cycloaddition reactions, providing access to a variety of five-membered heterocyclic systems. fu-berlin.de These reactions are highly valuable in synthetic organic chemistry for building complex molecular architectures.

1,3-Dipolar cycloadditions are powerful, concerted reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. scielo.brbaranlab.org The C≡N bond of aryl cyanates serves as an effective 2π component in these reactions. rsc.orgnih.govbeilstein-journals.org For example, the reaction with nitrile oxides (generated in situ) leads to the formation of 1,2,4-oxadiazoles. rsc.org

The general mechanism involves the simultaneous formation of two new sigma bonds as the 1,3-dipole adds across the cyanate's triple bond. The regioselectivity of the addition is governed by the electronic properties and frontier molecular orbitals (HOMO-LUMO interactions) of both the dipole and the dipolarophile. mdpi.com

The table below illustrates the types of azoles formed from the 1,3-dipolar cycloaddition of aryl cyanates with various 1,3-dipoles.

Formation of Azoles via 1,3-Dipolar Cycloaddition| Dipolarophile | 1,3-Dipole | Resulting Azole Product |

|---|---|---|

| Aryl Cyanate | Nitrile Oxide (R-CNO) | 5-Aryloxy-1,2,4-oxadiazole rsc.org |

| Aryl Cyanate | Nitrile Sulphide (R-CNS) | 5-Aryloxy-1,2,4-thiadiazole |

| Aryl Cyanate | Azide (R-N₃) | 5-Aryloxytetrazole |

1,4-Dipolar Cycloaddition Mechanisms Yielding Azines

While less common than 1,3-dipolar cycloadditions, the cyanate functionality can potentially participate in 1,4-dipolar cycloaddition reactions. These reactions typically involve a zwitterionic intermediate. For instance, research on related systems has shown that zwitterions formed from azaaromatics like quinoline (B57606) and an acetylenic ester can undergo a 1,4-dipolar cycloaddition with a third component, such as a carbonyl compound. researchgate.net

In a hypothetical reaction involving this compound, a highly reactive 1,4-dipole could add across the C≡N bond as part of a multi-component reaction. The mechanism would likely proceed through a stepwise pathway involving the formation of a zwitterionic intermediate, followed by ring closure to yield a six-membered heterocyclic system, such as a substituted azine. The feasibility and outcome of such reactions are highly dependent on the specific nature of the 1,4-dipole and the reaction conditions employed.

Computational and Experimental Determination of Regio- and Stereoselectivity Influenced by the tert-Butylphenyl Group

The regioselectivity and stereoselectivity of reactions involving this compound are significantly influenced by the presence of the bulky tert-butyl group on the phenyl ring. This substituent exerts notable steric and electronic effects that dictate the orientation and stereochemical outcome of chemical transformations.

Computationally, density functional theory (DFT) studies on related systems can elucidate reaction pathways. For instance, studies on the cycloaddition reactions of similar molecules indicate that the bulky tert-butyl group can direct incoming reactants to specific sites to minimize steric hindrance. researchgate.net In the context of this compound, this steric bulk would be expected to influence the approach of nucleophiles or other reactants to the cyanate group or the aromatic ring. Theoretical calculations on the cycloaddition of silylenes with dienes have shown that steric factors can stabilize one transition state over another, directly impacting the product distribution. researchgate.net

Experimentally, the influence of the tert-butylphenyl group on stereoselectivity has been demonstrated in various asymmetric reactions. For example, chiral catalysts incorporating 3,5-di-tert-butylphenyl groups have been used to induce high enantioselectivity in reactions, underscoring the group's effectiveness in creating a defined chiral environment. acs.org In asymmetric α-cyanation reactions, chiral tin alkoxides bearing 4-tert-butylphenyl groups have been employed as precatalysts, leading to the formation of optically active α-cyano-β-keto esters with good to high enantiomeric excess. thieme-connect.comsorbonne-universite.fr The steric hindrance provided by the tert-butylphenyl group is crucial for effective stereochemical control. cardiff.ac.uk While direct experimental data on the regio- and stereoselectivity of this compound itself is limited in the reviewed literature, the principles derived from these related systems strongly suggest that the tert-butylphenyl moiety would play a critical role in directing the outcomes of its reactions.

Comprehensive Analysis of Cyclotrimerization Polymerization to Poly-s-triazines

The most significant reaction of aryl cyanates, including this compound, is their cyclotrimerization to form highly crosslinked poly-s-triazine networks, also known as polycyanurates. These thermosetting polymers are valued for their exceptional thermal stability, low dielectric constants, and high-performance mechanical properties. researchgate.net

Kinetic and Mechanistic Aspects of Thermally Initiated Cyclotrimerization

The thermal polymerization of cyanate esters is a complex process that proceeds through the formation of a network of 1,3,5-triazine (B166579) rings. The generally accepted mechanism involves the cyclotrimerization of three cyanate (-OCN) groups. researchgate.net The kinetics of this process are often autocatalytic, meaning a product of the reaction accelerates the reaction itself. researchgate.net

The process can be described by the following key mechanistic steps:

Initiation: The reaction can be initiated by impurities, such as phenols, or by the dimerization of two cyanate monomers to form a cyanurate dimer.

Propagation: The chain grows through the sequential addition of cyanate monomers to the active species. The reaction typically follows a step-wise mechanism. researchgate.net

Termination: The reaction ceases upon the consumption of all cyanate functional groups, leading to a highly crosslinked, rigid network.

Kinetic studies, often performed using differential scanning calorimetry (DSC), reveal that the polymerization kinetics can be effectively described by models that account for both an nth-order reaction and an autocatalytic pathway. researchgate.net The Kamal reaction model is frequently used to analyze the kinetics of cyanate ester polymerization. researchgate.net

Table 1: Generalized Kinetic Parameters for Cyanate Ester Polymerization

| Parameter | Description | Typical Value Range |

|---|---|---|

| Ea1 | Activation energy for the nth-order reaction (kJ/mol) | Varies significantly with monomer structure |

| Ea2 | Activation energy for the autocatalytic reaction (kJ/mol) | Generally lower than Ea1 |

| n | Reaction order for the initial phase | ~1 |

| m | Reaction order for the autocatalytic phase | ~1 |

Note: This table presents generalized data based on typical cyanate ester behavior as specific kinetic data for this compound was not available in the searched literature. Source: researchgate.net

Role of Various Catalysts in Modulating Polymerization Rate and Selectivity

The rate and selectivity of the cyclotrimerization of this compound can be significantly enhanced by the use of catalysts. These catalysts function by coordinating with the cyanate group, thereby lowering the activation energy of the cyclotrimerization process. researchgate.net A wide array of catalysts are effective, including transition metal complexes, phenols, and amines.

Transition Metal Catalysts: Complexes of metals such as cobalt, copper, manganese, and titanium are highly effective. Metal acetylacetonates (B15086760) and carboxylates are commonly used. The mechanism often involves the coordination of the metal ion to the nitrogen atom of the cyanate group, facilitating nucleophilic attack. researchgate.net

Phenolic Catalysts: Phenols, particularly those with non-bulky substituents like nonylphenol, can act as co-catalysts. They are thought to protonate the nitrogen atom, increasing the electrophilicity of the cyanate carbon.

Amine Catalysts: Tertiary amines can also catalyze the polymerization, although they are generally less active than metal catalysts.

The choice of catalyst not only affects the reaction rate but also the processing window and the final properties of the polymer. For instance, more active catalysts allow for lower curing temperatures. mdpi.com

Table 2: Effect of Catalyst Type on Cyanate Ester Polymerization

| Catalyst Type | General Effect on Rate | Curing Temperature | Notes |

|---|---|---|---|

| **Metal Acetylacetonates (e.g., Co(acac)₂) ** | High | Moderate to Low | Highly efficient, widely used in industrial formulations. researchgate.net |

| Metal Carboxylates (e.g., Copper Naphthenate) | High | Moderate | Provides a good balance of reactivity and pot life. researchgate.net |

| Phenols (e.g., Nonylphenol) | Moderate | Moderate to High | Often used as a co-catalyst with metal complexes. researchgate.net |

| Tertiary Amines (e.g., Triethylamine) | Low to Moderate | High | Can be used where metal contamination is a concern. google.com |

Note: This table provides a qualitative comparison based on general literature on cyanate esters. Source: researchgate.netgoogle.com

Influence of Reaction Conditions on Network Formation and Crosslinking Density

The final properties of the poly-s-triazine network derived from this compound are critically dependent on the reaction conditions during curing. Key parameters include temperature, time, and the presence and concentration of catalysts. These conditions directly influence the extent of reaction, the network formation, and the final crosslinking density. researchgate.net

Curing Temperature and Time: Higher curing temperatures generally lead to faster reaction rates and a higher degree of conversion, resulting in a more densely crosslinked network. researchgate.net However, excessively high temperatures can promote side reactions, such as the cyanate-isocyanate rearrangement, which can disrupt the network structure. A carefully controlled curing schedule, often involving a multi-step temperature profile, is typically employed to achieve optimal properties.

Vitrification: During polymerization, as the crosslinking density increases, the glass transition temperature (Tg) of the reacting mixture rises. When the Tg equals the curing temperature, the system undergoes vitrification, and the reaction rate dramatically slows as it becomes diffusion-controlled. researchgate.net To achieve full cure, the temperature must be raised above the final Tg of the polymer.

Catalyst Concentration: Increasing the catalyst concentration accelerates the polymerization, allowing for lower curing temperatures or shorter curing times. However, high catalyst levels can sometimes negatively impact the thermal stability or other properties of the final polymer.

The crosslinking density is a primary determinant of the material's mechanical properties, such as modulus and toughness, as well as its thermal stability. researchgate.netresearchgate.net A higher crosslinking density generally leads to a higher modulus and glass transition temperature but can also result in a more brittle material.

Interconversion with Isomeric Species (e.g., 4-tert-Butylphenyl Isocyanate)

Aryl cyanates can undergo rearrangement to their isomeric isocyanates. This transformation represents a significant alternative reaction pathway that can compete with the desired cyclotrimerization during polymer curing.

Examination of Conditions Promoting Cyanate-Isocyanate Rearrangement

The rearrangement of an aryl cyanate to an aryl isocyanate is typically promoted by heat. acs.org This isomerization can occur as an undesirable side reaction during the high-temperature curing of cyanate ester resins. The presence of isocyanate groups within the polymer network can disrupt the regular triazine structure, leading to altered mechanical and thermal properties.

The rearrangement of allyl cyanates to allyl isocyanates has been shown to proceed through a concerted, stereospecific acs.orgacs.org-sigmatropic rearrangement. researchmap.jp While the mechanism for aryl cyanates is less discussed in the provided results, thermal induction is a key factor.

Conditions that favor this rearrangement include:

High Temperatures: The rearrangement is a thermally activated process. Curing cyanate esters at temperatures significantly exceeding what is necessary for cyclotrimerization increases the likelihood of isocyanate formation.

Absence of Cyclotrimerization Catalyst: In the absence of an effective catalyst for cyclotrimerization, the rearrangement may become a more competitive pathway at elevated temperatures.

Specific Solvents or Additives: While not extensively detailed for this compound, the reaction environment can influence reaction pathways.

In some synthetic contexts, the rearrangement is desirable. For example, acyl isocyanates can be key intermediates in the synthesis of N-acylureas. acs.org However, in the context of forming poly-s-triazine networks, this rearrangement is generally considered a side reaction to be minimized through careful control of curing conditions and catalyst selection.

Comparative Mechanistic Analysis of Isocyanate and Cyanate Reactivity

The reactivity of organic cyanates, such as this compound, is often compared to that of their isomeric counterparts, isocyanates. While both contain the NCO moiety, the arrangement of atoms—R−O−C≡N for cyanates and R−N=C=O for isocyanates—leads to significant differences in their electronic structure, bonding, and subsequent chemical behavior. wikipedia.org Isocyanates are characterized by a planar R−N=C=O unit with a nearly linear N=C=O linkage. wikipedia.org They are potent electrophiles, readily reacting with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgresearchgate.net The reaction with alcohols to form urethanes and with amines to form ureas are fundamental processes in polyurethane and polyurea chemistry. wikipedia.org

In contrast, the cyanate functional group (R−O−C≡N) presents a different electronic profile. The cyanate anion ([OCN]⁻) is an ambident nucleophile, meaning it can react with electrophiles at either its oxygen or nitrogen terminus. researchgate.net This dual reactivity can lead to the formation of both alkyl cyanates and isocyanates. researchgate.net The reactivity of the cyanate group in aryl cyanates like this compound is dominated by cyclotrimerization (polycyclotrimerization) to form highly cross-linked polycyanurate networks, characterized by stable triazine rings. This reaction is typically initiated by heat or catalysts and proceeds through cyanate ester intermediates.

The difference in reactivity can be partly explained by the Hard and Soft Acids and Bases (HSAB) principle, although it is not always a perfect predictor. researchgate.net Generally, isocyanates are more reactive electrophiles than cyanates. wikipedia.org For instance, studies on the reaction of phenyl- and benzyl-substituted isocyanates with ethanol show that the reaction is first-order in both isocyanate and alcohol concentration, with electron-withdrawing substituents accelerating the reaction rate. researchgate.net The hydrolysis rates of isocyanates have also been studied, showing that the reaction with water leads to the formation of an amine and carbon dioxide, a reaction that can act as a blowing agent in foam production. wikipedia.orgnih.gov

Computational studies, including Density Functional Theory (DFT), have been employed to dissect the subtle electronic differences that govern the reactivity of these isomers. researchgate.net These analyses reveal that the ambident reactivity of cyanate congeners containing heavier elements (P, As, S, Se) differs significantly from those with N or O, a phenomenon attributed to the inert s-orbital effect. researchgate.net

Table 1: Comparative Properties of Cyanate and Isocyanate Functional Groups

| Feature | Cyanate (R-O-C≡N) | Isocyanate (R-N=C=O) |

|---|---|---|

| Structure | Oxygen linked to the organic group, triple bond between C and N. | Nitrogen linked to the organic group, double bonds between N=C and C=O. wikipedia.org |

| Primary Reactivity | Electrophilic addition, cyclotrimerization to form triazine rings. | Electrophilic addition with nucleophiles (e.g., alcohols, amines). wikipedia.org |

| Key Products | Polycyanurate resins (thermosets). | Urethanes, ureas, polyurethanes, polyureas. wikipedia.org |

| Reactivity Trend | Generally less reactive as an electrophile compared to isocyanates. | Highly reactive electrophiles. wikipedia.org |

| Ambident Nature | The cyanate anion is an ambident nucleophile. researchgate.net | Acts as an electrophile at the central carbon atom. |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for unraveling the complex reaction mechanisms of organic compounds, including this compound. smu.edu Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide detailed, atomistic-level insights into reaction pathways, transition state structures, and the influence of various factors on reactivity that are often difficult or impossible to obtain through experimental means alone. smu.edutohoku.ac.jp These computational approaches allow for the systematic investigation of reaction energetics, kinetics, and the dynamic behavior of molecules in different environments.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules and to characterize the stationary points along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov For reactions involving this compound, DFT calculations are crucial for determining the activation energy barriers, which govern the reaction rates. rsc.org

By locating and characterizing the transition state structure, researchers can gain a deep understanding of the bond-forming and bond-breaking processes that occur during a chemical transformation. smu.edu DFT methods like B3LYP and M06-2X are frequently used to model these processes. nih.govrsc.org For example, DFT has been used to study the acs.orgacs.org-sigmatropic rearrangement of allyl cyanates to isocyanates, confirming the pericyclic mechanism. researchgate.net In the context of cyanate ester polymerization, DFT calculations can elucidate the step-by-step mechanism of the cyclotrimerization reaction, identifying the key intermediates and the energy profile of the entire process. Calculations have also been employed to investigate the hydrolysis of cyanate ester resins, revealing two distinct pathways—a single-water, one-step process and a more energetically favorable two-water, two-step process assisted by hydrogen bonding. tohoku.ac.jp

Table 2: Representative DFT-Calculated Activation Barriers for Related Reactions

| Reaction Type | System | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| H-transfer | Methanethioic O-acid to S-acid | B3LYP/6-311G(d,p) | 31.3 | smu.edu |

| AuCN-Catalyzed Annulation | Salicylaldehyde + Phenyl acetylene | MD/CD Method | 24.7 (rate-determining step) | frontiersin.org |

Prediction of Reaction Outcomes and Substituent Effects on Reactivity

A significant application of computational chemistry is the prediction of reaction outcomes and the rationalization of substituent effects. nih.govcas.org For aryl cyanates, the nature and position of substituents on the phenyl ring can profoundly influence the reactivity of the cyanate group. The electron-donating tert-butyl group at the para-position in this compound, for instance, affects the electron density of the aromatic system and the cyanate moiety.

DFT calculations can quantify these effects. For example, computational studies on cyanoalkenes in Diels-Alder reactions have shown that some DFT functionals, like MPW1K, accurately reproduce substituent effects on activation enthalpies. researchgate.net The electron-withdrawing or electron-donating nature of a substituent alters the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the activation barriers of reactions. researchgate.netresearchgate.net For cyanate ester resins, the position of a hydroxy substituent in hydroxybenzonitrile homologs was found to have a significant impact on the curing temperature, a finding supported by quantum chemical calculations. researchgate.net Similarly, the reactivity of isocyanates is accelerated by electron-withdrawing substituents. researchgate.net While machine learning models are emerging for the prediction of general organic reaction outcomes, they rely heavily on the quality and context of the training data. nih.govcas.org For specific compound classes like cyanates, DFT provides a more targeted and mechanistic-based predictive framework.

Molecular Dynamics Simulations for Understanding Reaction Pathways in Solution

While DFT calculations are excellent for modeling gas-phase reactions or using implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of chemical processes in a condensed-phase or solution environment. nih.govnih.gov MD simulations track the movement of every atom in a system over time, allowing for the study of solvent effects, conformational changes, and transport phenomena that influence reaction pathways. acs.org

For cyanate esters, MD simulations have been instrumental in understanding the curing process and the properties of the resulting polycyanurate networks. acs.orgacs.org Simulations can model the in-situ crosslinking of dicyanate ester resins, exploring different crosslinking mechanisms and validating the results against experimental thermophysical properties like density and glass transition temperature (Tg). acs.org MD has also been used to simulate the solid-to-liquid phase transition of cyanate ester monomers to predict their melting temperatures. mdpi.com Furthermore, simulations can shed light on the degradation of these materials; for example, by modeling the hydrolysis of cyanate ester resins. tohoku.ac.jp These simulations can track the uptake of water molecules, their aggregation in voids within the polymer network, and the subsequent bond-breaking events, providing insights into material aging at a molecular level. tohoku.ac.jpacs.org

Applications of 4 Tert Butylphenyl Cyanate in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Structures

The electrophilic nature of the carbon atom in the cyanate (B1221674) group makes 4-tert-butylphenyl cyanate an excellent starting material for building a variety of nitrogen-containing heterocyclic compounds. These structures are foundational scaffolds in medicinal chemistry and chemical biology. General literature on aryl cyanates confirms their utility as starting materials for the synthesis of substituted azoles and azines through cycloaddition reactions. orgsyn.org

Synthesis of Functionally Differentiated Azoles and Azines

Functionally differentiated azoles (five-membered rings with at least one nitrogen atom, such as oxadiazoles (B1248032) and triazoles) and azines (six-membered rings with at least one nitrogen atom) are key targets in organic synthesis. The cyanate group of this compound can react with various dinucleophilic partners to construct these rings.

A well-established route to 1,3,4-oxadiazoles involves the reaction of acyl hydrazides with a cyanate source, followed by cyclization. nih.govresearchgate.netorganic-chemistry.org In a typical pathway, the acyl hydrazide adds to the cyanate to form a 1,2-diacylhydrazine intermediate, which then undergoes dehydration to yield the stable, aromatic 2,5-disubstituted-1,3,4-oxadiazole ring. researchgate.netrjptonline.org By using this compound in this type of reaction, one could synthesize oxadiazoles bearing a 4-tert-butylphenoxy group.

Similarly, 1,2,4-triazoles can be formed from the reaction of hydrazines and their derivatives with cyanate-like precursors. thieme-connect.de For instance, 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones react with hydrazine (B178648) and phenylhydrazine, leading to the formation of 1,2,4-triazole (B32235) derivatives through ring opening and subsequent recyclization. thieme-connect.de A plausible analogous reaction with this compound would involve its reaction with a substituted hydrazine, where the initial adduct would cyclize to form a triazole ring. The reaction of isocyanates, which can be formed via the rearrangement of cyanate esters, with hydrazine derivatives is a known route to semicarbazides, which are precursors to 1,2,4-triazoles. finechem-mirea.ru Furthermore, cascade reactions involving in situ generated N-isocyanates are a powerful tool for creating aromatic heterocycles like acyl-pyrazoles. nih.gov

The table below outlines plausible synthetic routes to key heterocyclic cores starting from an aryl cyanate precursor, based on analogous reactions.

| Target Heterocycle | Plausible Reagent(s) | Reaction Principle |

| 1,3,4-Oxadiazole | Acyl Hydrazide | Addition of hydrazide to the cyanate group, followed by dehydrative cyclization. nih.govrsc.org |

| 1,2,4-Triazole | Substituted Hydrazine | Initial addition of hydrazine to the cyanate, followed by intramolecular cyclization and dehydration. thieme-connect.de |

| Imidazole | α-Amino Ketone | Reaction of the amine with the cyanate group, followed by intramolecular condensation with the ketone. |

Modular Construction of Nitrogen-Containing Scaffolds for Chemical Research

The concept of modular synthesis involves using a set of versatile building blocks that can be combined in various ways to rapidly generate a library of diverse chemical structures. This compound is an ideal component for such strategies due to its distinct functionalities. The 4-tert-butylphenyl group acts as a constant, sterically bulky, and lipophilic module, which can enhance solubility in organic media and influence the solid-state packing of the final compounds.

The true modularity comes from the reactivity of the cyanate group. By selecting different reaction partners, a wide array of heterocyclic scaffolds can be accessed from this single precursor. For example, reacting this compound with a library of differently substituted acyl hydrazides would produce a corresponding library of 1,3,4-oxadiazoles, each with the constant 4-tert-butylphenoxy moiety but with varying functionality at the other position of the ring. This approach allows for the systematic tuning of a molecule's electronic, steric, and pharmacological properties. Such cycloaddition reactions are a recognized strategy for creating diverse N-heterocycles. beilstein-journals.org

This modular approach is highly valuable in drug discovery and materials science, where the rapid synthesis and screening of compound libraries are essential for identifying structures with desired activities or properties. The use of isocyanates in cycloaddition reactions to build N-heterocycles is a key strategy in these fields. chinesechemsoc.org

Monomer for High-Performance Polymer Systems

In materials science, this compound serves as a monomer for creating high-performance thermosetting polymers. The polymerization of cyanate esters proceeds through a highly efficient, thermally initiated cyclotrimerization reaction, yielding a robust network of 1,3,5-triazine (B166579) rings, known as a polycyanurate. bts.gov These materials are prized for their exceptional thermal stability, high glass transition temperatures (Tg), low moisture absorption, and excellent dielectric properties, making them superior to many conventional epoxy resins for demanding applications. mdpi.comcnrs.fr

Development of Tailored Poly-s-triazine Thermosets with Controlled Crosslinking

The polymerization of difunctional or multifunctional cyanate ester monomers results in a highly cross-linked poly-s-triazine (polycyanurate) network. acs.org The resulting thermoset is known for its remarkable thermal stability, with decomposition temperatures often exceeding 400°C, and a high char yield upon combustion, which contributes to its inherent fire resistance. bts.gov

The properties of the final thermoset can be tailored by controlling the crosslink density. This is often achieved by co-polymerizing a difunctional cyanate ester monomer with a monofunctional one, such as this compound. The monofunctional monomer acts as a chain terminator, limiting the extent of the network formation and thereby reducing the crosslink density. This reduction in crosslinking typically leads to a lower glass transition temperature (Tg) and a modified modulus, allowing for precise control over the material's thermomechanical properties.

The table below summarizes the typical thermal properties of polycyanurate systems, illustrating their high-performance characteristics.

| Property | Typical Value Range for Polycyanurates | Significance |

| Glass Transition Temperature (Tg) | 250 - 300°C (can exceed 350°C for novolac-based systems) bts.govcnrs.fr | Defines the upper service temperature of the material. |

| Decomposition Temperature (TGA, 5% wt. loss) | > 400°C in N₂ surrey.ac.uk | Indicates excellent thermal stability. |

| Char Yield at 800°C | 40 - 60% surrey.ac.uk | High char yield contributes to superior fire resistance. |

| Moisture Absorption | Low (<1.5%) cnrs.fr | Ensures dimensional stability and consistent dielectric properties in humid environments. |

| Dielectric Constant (1 MHz) | 2.6 - 3.2 mdpi.com | Low dielectric constant is critical for high-frequency electronic applications. |

Integration into Multi-Component Polymer Blends and Interpenetrating Polymer Networks (IPNs)

While polycyanurates exhibit excellent thermal properties, they can be brittle due to their high crosslink density. To enhance their toughness and reduce cost, cyanate esters are frequently blended with other polymers, most notably epoxy resins. dakenchem.comacs.org These blends combine the high thermal resistance of the cyanate ester with the superior adhesion and toughness of the epoxy. dakenchem.com During curing, several reactions occur simultaneously: the cyclotrimerization of the cyanate groups to form triazine rings, the homopolymerization of the epoxy groups, and a co-reaction between the epoxy and cyanate groups to form oxazoline (B21484) rings. faa.gov This complex chemistry results in a highly integrated network with tailored properties. faa.govudayton.edu

Another advanced strategy for toughening is the creation of semi-interpenetrating polymer networks (semi-IPNs). mdpi.com In this approach, a linear thermoplastic polymer is dissolved in the cyanate ester monomer before curing. acs.orgkinampark.com As the cyanate ester polymerizes, the thermoplastic phase-separates, creating a distinct two-phase morphology. cnrs.fr Depending on the concentration of the thermoplastic, the morphology can be controlled to be either particulate (thermoplastic domains dispersed in the polycyanurate matrix), co-continuous (both phases are continuous), or phase-inverted (polycyanurate domains dispersed in the thermoplastic matrix). kinampark.com This morphological control is key to achieving significant improvements in fracture toughness without substantially compromising the thermal stability of the material. mdpi.comkinampark.com

| Blend / IPN System | Toughening Agent | Resulting Morphology | Key Property Improvement |

| Cyanate Ester / Epoxy Blend | Diglycidyl ether of bisphenol A (DGEBA) udayton.edu | Homogeneous or finely separated phases | Balanced cost, processability, and thermal performance. dakenchem.comacs.org |

| Cyanate Ester / Polyimide Semi-IPN | Thermoplastic Polyimide (TPI) mdpi.com | Co-continuous at >15% TPI | ~320% increase in impact strength with 15% TPI. mdpi.com |

| Cyanate Ester / Polysulfone Semi-IPN | Bisphenol-A Polysulfone (PSU) cnrs.fr | Particulate or dual-phase, depending on cure temp. | Significant toughening, morphology controlled by cure cycle. cnrs.fr |

Synthesis of Poly(aryl cyanurate)-Based Materials for Specialized Applications (e.g., membranes)

The robust and chemically stable nature of the polycyanurate network makes it suitable for specialized applications like separation membranes. Poly(aryl cyanurate)-based nanofiltration membranes have been successfully fabricated via interfacial polymerization. acs.org In this process, a multifunctional amine or phenol (B47542) monomer in an aqueous phase reacts with a multifunctional cyanuric chloride or cyanate ester monomer in an immiscible organic phase at the interface of the two liquids. This reaction rapidly forms a thin, highly cross-linked, and defect-free polymer film on a porous support.

A study demonstrated the synthesis of such a membrane using 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (TPE) and cyanuric chloride. acs.org The resulting poly(aryl cyanurate) membrane exhibited typical nanofiltration behavior, effectively separating multivalent ions and small organic molecules from water. acs.org The principle is directly applicable to the use of difunctional cyanate esters to form similar membrane structures. The absence of easily hydrolyzable amide bonds, which are characteristic of common polyamide membranes, suggests that polycyanurate membranes could offer superior stability in a wider range of pH conditions. acs.org

The performance data from a representative poly(aryl cyanurate) nanofiltration membrane is shown below.

| Performance Metric | Value | Test Conditions |

| Pure Water Permeance | 1.77 L·m⁻²·h⁻¹·bar⁻¹ acs.org | Dead-end filtration, 10 bar |

| Na₂SO₄ Rejection | 97.1% acs.org | 1 g/L salt solution, 10 bar |

| MgSO₄ Rejection | 92.8% acs.org | 1 g/L salt solution, 10 bar |

| NaCl Rejection | 51.3% acs.org | 1 g/L salt solution, 10 bar |

| MgCl₂ Rejection | 32.1% acs.org | 1 g/L salt solution, 10 bar |

| Molecular Weight Cutoff (MWCO) | ~400 g·mol⁻¹ acs.org | Based on rejection of neutral solutes |

This application highlights the versatility of cyanate ester chemistry in producing advanced materials for high-technology sectors beyond structural composites.

Building Block for Ligand Design in Catalysis

The strategic incorporation of the 4-tert-butylphenyl moiety into ligand structures is a well-established method for tuning the steric and electronic properties of a catalyst. The bulky tert-butyl group can create a specific steric environment around a metal center, influencing substrate approach and, consequently, the selectivity of a catalytic reaction. While direct transformations of the cyanate group of this compound into common ligating functionalities are not widely reported, its precursor, 4-tert-butylphenol (B1678320), and other derivatives serve as versatile starting materials for a variety of ligand classes.

Precursors to Ligands for Transition Metal Catalysis (e.g., incorporating tert-butylphenyl cyanate derivatives)

Although direct utilization of this compound is not prominent, the broader family of tert-butylphenyl compounds is integral to modern catalyst development. For instance, biphenyl-based ligands, known for their efficacy in cross-coupling reactions, can be synthesized from precursors like 4-(4-tert-butylphenyl)benzonitrile. This highlights the value of the 4-tert-butylphenyl unit in constructing sophisticated ligand architectures.

The cyanate group (–O–C≡N) itself presents a unique reactive handle. While its direct conversion to a phosphine (B1218219) or a coordinating nitrogen heterocycle is not a standard synthetic route, its reactivity could potentially be harnessed. For example, the reaction of the cyanate with nucleophiles could lead to the formation of isoureas or other functionalities that might be further elaborated into chelating ligands. However, specific examples of such transformations starting from this compound to generate catalytically active ligands are not readily found in current research.

The table below illustrates examples of ligands derived from related tert-butylphenyl precursors, showcasing the importance of this chemical group in catalysis.

| Ligand Type | Precursor Example | Catalytic Application (General) |

| Biaryl Phosphine | 4-Bromo-N,N-dimethylaniline (can be coupled with a tert-butylphenyl boronic acid) | Palladium-catalyzed cross-coupling reactions |

| Chiral BINOL derivative | (R)-BINOL with 4-tert-butylphenyl groups | Asymmetric α-cyanation and aldol (B89426) reactions |

| Pincer Ligand | N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide | Suzuki-Miyaura cross-coupling reactions |

Table 1: Examples of Ligands Incorporating the tert-Butylphenyl Moiety

This table is for illustrative purposes and shows the utility of the tert-butylphenyl group from precursors other than this compound.

Chiral Derivatives for Asymmetric Synthesis Applications

The development of chiral ligands is paramount for asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The 4-tert-butylphenyl group is often incorporated into chiral ligand scaffolds to impart specific steric bulk, which can be crucial for achieving high levels of enantioselectivity.

The synthesis of chiral ligands typically involves the use of a chiral starting material or a chiral auxiliary. While there is no direct evidence of using this compound to create chiral ligands, derivatives of 4-tert-butylphenol have been successfully employed. For example, chiral salen complexes and calixarenes functionalized with tert-butylphenyl groups are known to be effective catalysts in a variety of asymmetric transformations.

The potential pathway to chiral derivatives from this compound would likely involve a reaction that introduces a chiral center or the coupling of the cyanate-derived moiety to an existing chiral backbone. For instance, a hypothetical reaction could involve the addition of a chiral alcohol to the cyanate group, forming a chiral imidocarbonate, which could then be incorporated into a larger ligand structure. However, it must be reiterated that such synthetic strategies involving this compound are not currently established in the literature.

The table below presents examples of chiral ligands derived from tert-butylphenol, demonstrating the role of the tert-butylphenyl group in asymmetric catalysis.

| Chiral Ligand Class | Precursor Example | Asymmetric Reaction |

| Salen Complexes | 2,6-Diformyl-4-tert-butylphenol | Enantioselective borohydride (B1222165) reduction of ketones |

| Calixarene-based Ligands | p-tert-Butylcalix google.comarene | Asymmetric Michael additions and aldol reactions |

| Pyridinooxazoline (PyOx) | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Asymmetric conjugate addition of arylboronic acids |

Table 2: Examples of Chiral Ligands Derived from tert-Butylphenol and Related Structures

This table illustrates the established use of the tert-butylphenyl group in chiral ligand synthesis, originating from precursors other than this compound.

Advanced Spectroscopic and Analytical Characterization for Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-tert-butylphenyl cyanate (B1221674) and for tracking its transformation during polymerization.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides definitive evidence for the molecular structure of 4-tert-butylphenyl cyanate. In a suitable deuterated solvent like CDCl₃, the ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The tert-butyl group gives rise to a sharp, intense singlet, while the aromatic protons typically appear as a set of doublets, indicative of a 1,4-disubstituted benzene (B151609) ring.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom. The carbons of the tert-butyl group, the quaternary aromatic carbon attached to it, the oxygen-bearing aromatic carbon, the aromatic CH carbons, and the cyanate carbon all appear at predictable chemical shifts. oregonstate.edu The chemical shift of the cyanate carbon is particularly noteworthy and confirms the presence of the -OCN functional group. cnrs.fr

¹H and ¹³C NMR Spectral Data for this compound

Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom Type | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.35 | Singlet | 9H | ~31.5 |

| tert-Butyl (Quaternary C) | - | - | - | ~35.0 |

| Aromatic CH (ortho to -OCN) | ~7.20 | Doublet | 2H | ~121.0 |

| Aromatic CH (meta to -OCN) | ~7.45 | Doublet | 2H | ~127.0 |

| Aromatic C (ipso to -OCN) | - | - | - | ~151.0 |

| Aromatic C (ipso to t-Bu) | - | - | - | ~150.0 |

| Cyanate (-OCN) | - | - | - | ~109.0 |

For unequivocal assignment of all proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublet signals, confirming their ortho relationship on the phenyl ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. researchgate.net An HSQC spectrum would link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton signal to its carbon signal, confirming the C-H connectivities.

In-situ or real-time NMR spectroscopy is a powerful method for monitoring the progress of polymerization reactions. monash.educhemrxiv.org By acquiring NMR spectra at regular intervals directly from the reaction mixture, the kinetic evolution of the system can be precisely tracked. nih.gov

During the polymerization of this compound, typically a cyclotrimerization to form a polycyanurate network, in-situ NMR can monitor the consumption of the monomer. This is observed through the gradual decrease in the intensity of the characteristic ¹H and ¹³C signals of the this compound monomer. Concurrently, the appearance of new, broader signals corresponding to the formation of the triazine ring and the polymer network can be observed, allowing for a quantitative analysis of monomer conversion over time. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Process Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying key functional groups and for real-time monitoring of the curing process of cyanate esters. researchgate.netmetrohm.com

The cyanate ester functional group (-O-C≡N) has strong and distinct vibrational modes that are easily identifiable in IR and Raman spectra. The most prominent feature is the asymmetric stretching vibration of the -C≡N group, which appears in a relatively uncongested region of the IR spectrum. mdpi.comgoogle.com

Raman spectroscopy is also sensitive to the cyanate functionality. The symmetric stretch of the cyanate group provides a complementary and often sharp signal. westmont.edu The presence of these characteristic bands provides clear evidence for the successful synthesis of the monomer.

Characteristic Vibrational Frequencies for this compound

Typical wavenumber ranges based on analogous compounds.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Intensity |

| -OCN Asymmetric Stretch | IR | 2270 - 2235 | Strong |

| -OCN Symmetric Stretch | Raman | ~2240 | Strong |

| C-O Stretch | IR | 1200 - 1050 | Strong |

| Triazine Ring Formation | IR / Raman | 1565 & 1365 | Appears during curing |

| p-Substituted Benzene Ring | IR / Raman | ~830 | Strong |

Both IR and Raman spectroscopy are widely used for the in-situ monitoring of the curing of cyanate ester resins. mdpi.comresearchgate.net The polymerization reaction, primarily a cyclotrimerization, consumes the cyanate ester groups to form a network of triazine rings. circuitinsight.com

This transformation can be quantitatively followed by tracking the decrease in the intensity of the characteristic -OCN stretching band (around 2236-2270 cm⁻¹) in the IR spectrum. acs.orgscispace.com As the curing progresses, this peak diminishes and eventually disappears upon full conversion. Simultaneously, new absorption bands corresponding to the formation of the triazine ring structure appear, typically around 1565 cm⁻¹ and 1366 cm⁻¹. circuitinsight.comacs.org By creating a calibration curve, the degree of cure can be calculated in real-time, providing critical data for process optimization and quality control in manufacturing applications. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the molecular characterization of this compound, confirming its molecular weight and providing insights into its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, providing an "exact mass". This precision allows for the determination of the elemental composition of a molecule with high confidence.

The ability to measure exact mass is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas (isobars). nih.gov For this compound (C₁₁H₁₃NO), HRMS can verify its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. This high level of accuracy helps to confirm the identity of the synthesized monomer and rule out potential impurities. lcms.czresearchgate.net An electrospray ionization (ESI) source is commonly employed for such analyses. scispace.com

Table 1: Representative HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | |

| Calculated Exact Mass | 175.0997 g/mol | Calculated based on IUPAC atomic weights |

| Ionization Mode | ESI-Positive | A common mode for this type of compound. |

| Observed Ion ([M+H]⁺) | 176.1070 m/z | Hypothetical experimental value for illustrative purposes, consistent with high-resolution instrumentation. |

| Mass Accuracy (ppm) | < 5 ppm | Typical accuracy for modern HRMS instruments. |

This interactive table provides a summary of expected High-Resolution Mass Spectrometry data for the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural elucidation of this compound. unito.itresearchgate.net In an MS/MS experiment, a specific ion—typically the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺)—is selected in the first stage of the mass spectrometer. This "precursor ion" is then subjected to fragmentation, usually through collision-induced dissociation (CID), where it collides with an inert gas. uakron.edu The resulting "product ions" are analyzed in the second stage of the mass spectrometer, generating a fragmentation spectrum. uakron.edugre.ac.uk

The fragmentation pattern provides a virtual fingerprint of the molecule, revealing information about the strength and location of chemical bonds. For this compound, MS/MS studies can confirm the connectivity of the tert-butyl group, the phenyl ring, and the cyanate ester functional group. Key fragmentation pathways would likely involve the cleavage of the tert-butyl group (a loss of 57 Da) and the cyanate moiety. Understanding these pathways is fundamental for confirming the structure of the monomer and for identifying its degradation products in stability studies.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Fragment Description |

| 176.1 ([M+H]⁺) | 119.1 | 57.0 | Loss of the tert-butyl group (C₄H₉) |

| 176.1 ([M+H]⁺) | 134.1 | 42.0 | Loss of the cyanate group (OCN) as isocyanic acid |

| 119.1 | 91.1 | 28.0 | Subsequent loss of carbon monoxide (CO) from the phenoxy cation |

This interactive table outlines potential fragmentation patterns that could be observed in a tandem mass spectrometry analysis.

Thermal Analysis Techniques for Polymerization Kinetics and Network Characterization

Thermal analysis techniques are vital for characterizing the transformation of the this compound monomer into a cross-linked polycyanurate network. These methods measure the physical and chemical properties of the material as a function of temperature, providing data on the curing process, thermal stability, and mechanical behavior of the final polymer.

Differential Scanning Calorimetry (DSC) for Cure Kinetics, Enthalpy of Reaction, and Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the cure kinetics of cyanate ester resins. nih.govresearchgate.netscielo.br DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During the curing of this compound, the cyclotrimerization reaction that forms the stable triazine rings is highly exothermic. This is observed as a large exothermic peak in the DSC thermogram. researchgate.net

By analyzing this peak, several key parameters can be determined:

Cure Kinetics: The onset, peak, and end temperatures of the curing exotherm provide information about the temperature range over which polymerization occurs. researchgate.net

Enthalpy of Reaction (ΔH): The area under the exothermic peak is directly proportional to the total heat evolved during the reaction, known as the enthalpy of cure. nih.govscielo.br This value is related to the extent of the reaction.

Glass Transition Temperature (Tg): After the initial cure scan, a second scan is typically performed on the newly formed polymer. This scan reveals the glass transition temperature (Tg), which appears as a step change in the heat capacity. researchgate.netresearchgate.net The Tg is a critical property, as it defines the upper service temperature of the polymer. Polycyanurate networks are known for their high Tg values, often exceeding 250°C. bts.gov

Table 3: Typical Data Obtainable from DSC Analysis of this compound Curing

| Parameter | Typical Value Range | Significance |

| Cure Onset Temperature | 150 - 200 °C | Temperature at which the polymerization reaction begins. nih.gov |

| Peak Exotherm Temperature | 220 - 280 °C | Temperature of the maximum rate of reaction. researchgate.net |

| Enthalpy of Reaction (ΔH) | 500 - 600 J/g | Total heat released during cure; indicates the extent of cross-linking. nih.gov |

| Glass Transition Temp. (Tg) | > 260 °C | Defines the temperature at which the polymer transitions from a rigid to a rubbery state. researchgate.netbts.gov |

This interactive table presents representative data derived from the DSC analysis of a cyanate ester curing process.

Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition and Stability Profiles of Derived Polymers